1: Padhy D, Rao A. Bimatoprost (0.03%)-induced accommodative spasm and
2: Oddone F, Rossetti L, Tanga L, Berardo F, Ferrazza M, Michelessi M, Roberti G,
3: Impagnatiello F, Toris CB, Batugo M, Prasanna G, Borghi V, Bastia E, Ongini E,
4: Karslioğlu MZ, Hoşal MB, Tekeli O. Periocular changes in topical bimatoprost
5: Cordeiro MF, Goldberg I, Schiffman R, Bernstein P, Bejanian M. Efficacy of a
6: Maruyama Y, Ikeda Y, Mori K, Ueno M, Yoshikawa H, Kinoshita S. Comparison
7: Wirta D, Pariser DM, Yoelin SG, Arase S, McMichael A, Weng E, Mao C, Demos G,
8: Kook MS, Simonyi S, Sohn YH, Kim CY, Park KH. Bimatoprost 0.01 % for
9: Wirta D, Baumann L, Bruce S, Ahluwalia G, Weng E, Daniels S. Safety and
10: Fagien S. Management of hypotrichosis of the eyelashes: focus on bimatoprost.
11: Schnober D, Hubatsch DA, Scherzer ML. Efficacy and safety of
12: Fang Y, Ling Z, Sun X. Fixed-combination treatments for intraocular
13: Sarnoff DS, Gotkin RH. Bimatoprost-induced chemical blepharoplasty. J Drugs
14: Jha AK, Sinha R, Prasad S, Nandan N. Bimatoprost in periorbital vitiligo: a
15: Zaher H, Gawdat HI, Hegazy RA, Hassan M. Bimatoprost versus Mometasone
16: Rossetti L, Sacchi M, Karabatsas CH, Topouzis F, Vetrugno M, Centofanti M,
17: Prévost S, Thai K, Schützenmeister N, Coulthard G, Erb W, Aggarwal VK.
18: Natt NK, Gupta A, Singh G, Singh T. A pharmacoeconomic analysis to determine
19: García-López A, Paczka JA, Jiménez-Román J, Hartleben C. Efficacy and
20: Park KH, Simonyi S, Kim CY, Sohn YH, Kook MS. Bimatoprost 0.01% in